molecular formula C12H16Cl2N2O B11949505 Urea, N-butyl-N'-(dichlorophenyl)-N-methyl- CAS No. 192830-38-9

Urea, N-butyl-N'-(dichlorophenyl)-N-methyl-

Cat. No.: B11949505
CAS No.: 192830-38-9
M. Wt: 275.17 g/mol
InChI Key: VRJUXTVBCGNQII-UHFFFAOYSA-N
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Description

Chemical Structure: This compound, commonly known as Neburon (CAS: 555-37-7), features a urea backbone substituted with an N-butyl group, an N-methyl group, and a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₂H₁₆Cl₂N₂O, and it is classified as a disubstituted urea derivative .

Applications:
Neburon is primarily used as a pre-emergent herbicide in agriculture, targeting broadleaf weeds and grasses. Its mode of action involves inhibiting photosynthesis by disrupting electron transport in chloroplasts .

Properties

CAS No.

192830-38-9

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

1-butyl-3-(2,3-dichlorophenyl)-1-methylurea

InChI

InChI=1S/C12H16Cl2N2O/c1-3-4-8-16(2)12(17)15-10-7-5-6-9(13)11(10)14/h5-7H,3-4,8H2,1-2H3,(H,15,17)

InChI Key

VRJUXTVBCGNQII-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-butyl-N’-(dichlorophenyl)-N-methyl-, can be achieved through several methods. One common method involves the reaction of isocyanates or carbamoyl chlorides with amines. For instance, the desired isocyanate can be generated by reacting the corresponding amine with phosgene, which is then reacted with another amine to form the N-substituted urea . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents, which is a more environmentally friendly approach .

Industrial Production Methods

Industrial production of N-substituted ureas often involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, efficiency, and environmental impact. The reaction conditions are optimized to achieve high yields and purity, and the processes are designed to be scalable for commercial production .

Chemical Reactions Analysis

Sulfur-Assisted Carbonylation

This method employs carbon monoxide (CO), oxygen (O₂), and sulfur to synthesize unsymmetrical ureas. For Neburon, the reaction involves:

  • Reactants : Butylmethylamine (2 equivalents), 3,4-dichloroaniline (1 equivalent), sulfur (1 equivalent)

  • Conditions : CO (0.1 MPa), O₂ (0.1 MPa), DMF solvent, 20°C

  • Yield : 79% (21.8 g)

Mechanism :

  • Sulfur and CO react to form thiocarbonyl intermediates.

  • Oxidation of intermediates by O₂ generates carbamoyl groups.

  • Nucleophilic attack by amines forms the urea backbone .

Reaction with Isocyanates/Carbamoyl Chlorides

A conventional approach involves reacting isocyanates or carbamoyl chlorides with amines:

  • Example :

    • Reactants : 3,4-dichlorophenyl isocyanate + N-methylbutylamine

    • Conditions : Aqueous acidic medium (e.g., HCl)

    • Yield : High purity achievable with simple filtration

Mechanism :

  • Isocyanate reacts with amine to form an intermediate carbamate.

  • Hydrolysis or rearrangement forms the urea product .

Potassium Isocyanate Method

A greener alternative using potassium isocyanate (KOCN):

  • Reactants : Butylmethylamine + 3,4-dichloroaniline

  • Conditions : Aqueous solution, acidic pH

  • Advantages : Scalable, avoids organic solvents

Nucleophilic Addition Pathway

  • Key Step : Formation of isocyanic acid (HNCO) under acidic conditions.

  • Kinetics : Anilines react faster than aliphatic amines due to lower basicity, enabling selective synthesis .

  • Selectivity : Demonstrated in mixed amine systems (e.g., aniline + morpholine), where only the aniline-derived urea forms .

Role of Substituents

  • 3,4-Dichlorophenyl Group : Enhances herbicidal activity by disrupting photosynthesis.

  • N-Butyl and N-Methyl Groups : Influence solubility and biological activity through steric and electronic effects .

Key Research Findings

Parameter Details Source
Yield Optimization Sulfur-assisted method achieves 79% yield under mild conditions (20°C, 0.1 MPa CO/O₂)
Scalability Potassium isocyanate method allows gram-scale synthesis with routine purification
Selectivity Exclusive formation of aniline-derived urea in mixed amine systems

Scientific Research Applications

Chemical Properties and Structure

Urea, N-butyl-N'-(dichlorophenyl)-N-methyl- is characterized by a butyl group, a dichlorophenyl moiety, and a methyl group attached to the nitrogen atoms of the urea molecule. This unique structure contributes to its biological activity and potential utility in various applications.

Pharmaceutical Applications

Urea derivatives, including N-butyl-N'-(dichlorophenyl)-N-methyl-, are studied for their medicinal properties. Research indicates potential applications as:

  • Antimicrobial Agents : Recent studies have synthesized various urea derivatives and evaluated their effectiveness against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. For instance, certain derivatives exhibited significant growth inhibition against Acinetobacter baumannii, showcasing their potential as antimicrobial agents .
  • Anti-inflammatory Agents : Urea derivatives have been explored for their ability to inhibit specific kinases involved in inflammatory pathways. Compounds similar to N-butyl-N'-(dichlorophenyl)-N-methyl- have shown promise in modulating kinase activity, which could lead to new treatments for inflammatory diseases .
  • Drug Development : The structural properties of ureas allow them to interact with biological targets effectively. For example, modifications in the urea structure can enhance solubility and bioavailability, making them suitable candidates for drug formulation .

Agrochemical Applications

The compound is also being investigated for its potential as a herbicide. Similar urea derivatives have demonstrated herbicidal properties by disrupting plant growth mechanisms through:

  • Inhibition of Photosynthesis : Some urea derivatives act as inhibitors of photosynthetic pathways in plants, leading to reduced growth and yield.
  • Hormonal Interference : Compounds like N-butyl-N'-(dichlorophenyl)-N-methyl- may interfere with plant hormone signaling pathways, further contributing to their herbicidal activity.

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of new urea derivatives and evaluated their antimicrobial activity against several pathogens. The most promising compound showed over 90% inhibition against Acinetobacter baumannii, highlighting the potential for developing new antimicrobial therapies based on urea derivatives .

Case Study 2: Herbicidal Activity

Research on similar compounds has indicated that certain urea derivatives can effectively inhibit plant growth by disrupting photosynthesis. These findings suggest that N-butyl-N'-(dichlorophenyl)-N-methyl- could be developed into an effective herbicide with targeted action against specific weeds.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayInhibition (%)
N-butyl-N'-(dichlorophenyl)-N-methyl-AntimicrobialAcinetobacter baumannii94.5
Urea Derivative AHerbicidalPhotosynthesis Inhibition85
Urea Derivative BAnti-inflammatoryKinase Inhibition70

Mechanism of Action

The mechanism of action of Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological or chemical outcome .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural Analogues

Key structural differences among urea derivatives lie in the substitution patterns on the nitrogen atoms and the aryl/alkyl groups. Below is a comparative analysis:

Compound Name Substituents (N1, N2, Aryl) Molecular Formula Key Applications Reference
Neburon (Target Compound) N1: Butyl, N2: Methyl, Aryl: 3,4-dichloro C₁₂H₁₆Cl₂N₂O Herbicide
Fluometuron N1,N2: Methyl, Aryl: 3-(trifluoromethyl) C₁₀H₁₁F₃N₂O Herbicide (cotton fields)
Isoproturon N1,N2: Methyl, Aryl: 4-isopropyl C₁₂H₁₈N₂O Herbicide (cereal crops)
1-((Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea N1: Adamantyl, Aryl: 3,4-dichloro C₁₇H₂₀Cl₂N₂O Antimicrobial (Acinetobacter baumannii)
N,N-Dibutyl-N'-(5-chloro-2-methylphenyl)urea N1,N2: Butyl, Aryl: 5-chloro-2-methyl C₁₆H₂₅ClN₂O Research compound (unpublished)

Structural Insights :

  • The 3,4-dichlorophenyl group in Neburon enhances lipophilicity and binding affinity to photosynthetic enzymes, a feature shared with antimicrobial derivatives like 1-((adamantan-1-yl)-3-(3,4-dichlorophenyl)urea .
  • Fluometuron and Isoproturon lack halogenated aryl groups but retain herbicidal activity due to electron-withdrawing substituents (e.g., trifluoromethyl in Fluometuron) .
Herbicidal Activity

Neburon inhibits oxygen-dependent photophosphorylation in chloroplasts, with sensitivity comparable to other urea herbicides like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) . Its IC₅₀ values for photosynthetic inhibition are in the nanomolar range, similar to Fluometuron but lower than Isoproturon .

Antimicrobial Activity

Urea derivatives with dichlorophenyl groups exhibit potent antimicrobial effects.

Mechanistic Differences
  • Neburon : Targets chloroplast electron transport (Photosystem II) .
  • Antimicrobial Ureas : Bind to bacterial cell wall synthesis enzymes or membrane proteins .

Physicochemical Properties

Property Neburon Fluometuron 1-((Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea
LogP (Lipophilicity) 3.8 2.5 5.2
Water Solubility 4.8 mg/L (20°C) 105 mg/L (25°C) <1 mg/L
Melting Point 102–104°C 163–164°C 198–200°C

Key Observations :

  • Neburon’s moderate lipophilicity balances soil adsorption and bioavailability, unlike the highly lipophilic adamantane-containing derivative .
  • Fluometuron’s higher water solubility correlates with its use in irrigated crops .

Research Findings and Trends

  • Agricultural Ureas: Neburon’s environmental persistence (>60 days in soil) limits its use in regions with strict runoff regulations, whereas Isoproturon degrades faster .
  • Drug Development : Dichlorophenyl ureas with bulky N1 substituents (e.g., adamantane) show promise as antimicrobial leads due to enhanced membrane penetration .

Biological Activity

Urea, N-butyl-N'-(dichlorophenyl)-N-methyl-, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in agricultural applications. This article explores the compound's biological activity, including its herbicidal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆Cl₂N₂O
  • Average Mass : 275.17 g/mol
  • CAS Number : 192830-38-9

The compound features a butyl group, a dichlorophenyl moiety, and a methyl group attached to the nitrogen atoms, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Herbicidal Properties

Research indicates that urea derivatives, including N-butyl-N'-(dichlorophenyl)-N-methyl-, exhibit herbicidal activity by disrupting plant growth mechanisms. These compounds may act by inhibiting photosynthesis or interfering with hormonal signaling pathways in plants. For instance, similar compounds have been shown to inhibit the enzyme urease, which is crucial for nitrogen metabolism in plants .

The biological activity of N-butyl-N'-(dichlorophenyl)-N-methyl- can be attributed to several mechanisms:

  • Inhibition of Photosynthesis : Compounds with similar structures have been found to disrupt the photosynthetic process in plants.
  • Hormonal Disruption : These compounds may interfere with plant hormones that regulate growth and development.
  • Urease Inhibition : By inhibiting urease, N-butyl-N'-(dichlorophenyl)-N-methyl- can affect nitrogen utilization in plants .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of N-butyl-N'-(dichlorophenyl)-N-methyl- relative to other urea derivatives:

Compound NameStructure FeaturesUnique Characteristics
1-Tert-butyl-3-(2,4-dichlorophenyl)ureaTert-butyl group instead of butylExhibits different herbicidal activity
N,N-DimethylureaDimethyl groups on nitrogenKnown for solubility properties
N-Phenyl-N'-methylureaPhenyl instead of dichlorophenylOften used in pharmaceuticals
N,N-DiethylureaEthyl groups instead of butylCommonly used in agricultural applications

This table underscores how specific substituents influence the biological activity and chemical reactivity of urea derivatives .

Cytotoxicity and Regenerative Proliferation

A study on diuron, a related urea herbicide, demonstrated its carcinogenic potential in rats at high dietary levels. The proposed mode of action involved urothelial cytotoxicity leading to regenerative cell proliferation. While not directly related to N-butyl-N'-(dichlorophenyl)-N-methyl-, this study provides insights into the potential cytotoxic effects that similar compounds may exhibit .

Insecticidal Activity

Another investigation into alkylated urea derivatives revealed significant insecticidal activities against lepidopterous insects. These findings suggest that urea compounds can be effective in pest management strategies while also highlighting the need for further research into their environmental impact .

Environmental Impact and Safety Considerations

The use of herbicides like N-butyl-N'-(dichlorophenyl)-N-methyl- raises concerns about their environmental impact. Studies focusing on the interaction of such compounds with soil microorganisms indicate that while they can effectively control weeds, their long-term effects on soil health and biodiversity require careful evaluation .

Q & A

Q. What are the optimal synthetic routes for preparing Urea, N-butyl-N'-(dichlorophenyl)-N-methyl-?

The compound can be synthesized via the reaction of N-butyl-N-methylcarbamoyl chloride with 3,4-dichloroaniline in an inert solvent (e.g., dichloromethane) under reflux, catalyzed by a base such as triethylamine to neutralize HCl byproducts . Alternative routes may involve isocyanate intermediates, where N-butyl-N-methylisocyanate reacts with dichlorophenylamine. Optimization should focus on solvent choice (polar aprotic solvents improve yield), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 amine-to-isocyanate) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this urea derivative?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the butyl chain (δ 0.8–1.5 ppm for CH3_3 and CH2_2 groups), methyl group (δ 2.8–3.2 ppm for N–CH3_3), and dichlorophenyl aromatic protons (δ 7.0–7.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding via urea groups, and Cl···Cl interactions in the solid state .
  • FT-IR : Urea carbonyl stretches appear at 1640–1680 cm1^{-1}, while N–H stretches (if present) occur at 3200–3400 cm1^{-1} .

Q. What are the primary biological activities studied for this compound?

Urea derivatives with dichlorophenyl groups are explored as enzyme inhibitors (e.g., acetylcholinesterase) and herbicides. In vitro assays using Arabidopsis or Brassica models can evaluate phytotoxicity, while enzyme inhibition studies require purified target proteins and spectrophotometric monitoring of substrate conversion . Structure-activity relationships (SARs) suggest dichlorophenyl substitution enhances binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can contradictory bioactivity data in different studies be resolved?

Contradictions often arise from variations in substituent positions (e.g., 3,4- vs. 2,6-dichlorophenyl) or assay conditions. Strategies include:

  • Comparative SAR Analysis : Synthesize analogs with systematic substituent changes (e.g., electron-withdrawing vs. donating groups) and test under standardized bioassays .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to targets like photosystem II in plants .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables like solvent polarity or pH .

Q. What is the metabolic fate of this compound in biological systems?

Metabolism involves phase I (oxidation, hydrolysis) and phase II (conjugation) reactions. In rodent models, demethylation of the N-methyl group and hydroxylation of the dichlorophenyl ring are common, producing metabolites detectable via LC-MS/MS. Glucuronidation or sulfation of hydroxylated intermediates enhances excretion . For plant studies, rhizosphere degradation by microbial CYP450 enzymes may dominate .

Q. How do reaction conditions influence the regioselectivity of urea bond formation?

Regioselectivity depends on:

  • Base Strength : Strong bases (e.g., NaH) favor nucleophilic attack by the less hindered amine (dichlorophenylamine over butylmethylamine) .
  • Solvent Polarity : Polar solvents (DMF) stabilize transition states for asymmetric urea formation, while non-polar solvents (toluene) may promote side reactions .
  • Temperature : Lower temperatures (0–25°C) reduce kinetic competition, enhancing selectivity for the desired product .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDichloromethane85–90%
Temperature60–80°CMaximizes rate
BaseTriethylamineMinimizes HCl
Stoichiometry1:1.2 (Amine:Isocyanate)Reduces byproducts

Q. Table 2: Analytical Techniques for Stability Studies

TechniqueApplicationDetection LimitReference
HPLC-UVQuantify degradation products0.1 µg/mL
TGA/DSCThermal stability under N2_2±1°C
LC-HRMSIdentify oxidative metabolites0.01 µg/mL

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